molecular formula C16H13ClN2O B5671783 2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methylphenol

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methylphenol

Cat. No.: B5671783
M. Wt: 284.74 g/mol
InChI Key: PTAUXVYJACVOJO-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methylphenol is a compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methylphenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methylphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methylphenol include other pyrazole derivatives such as:

  • 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 4-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
  • 5-(4-chlorophenyl)-1H-pyrazole-3-thiol

These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-2-7-13(16(20)8-10)15-9-14(18-19-15)11-3-5-12(17)6-4-11/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAUXVYJACVOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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